molecular formula C13H12ClNO2 B1586186 Ethyl 4-chloro-6-methylquinoline-3-carboxylate CAS No. 56824-87-4

Ethyl 4-chloro-6-methylquinoline-3-carboxylate

Cat. No.: B1586186
CAS No.: 56824-87-4
M. Wt: 249.69 g/mol
InChI Key: GSIDXMVQPNWNIR-UHFFFAOYSA-N
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Description

Structural Elucidation of Ethyl 4-Chloro-6-Methylquinoline-3-Carboxylate

Molecular Architecture and IUPAC Nomenclature

This compound (CAS: 56824-87-4) is a heterocyclic compound featuring a quinoline backbone substituted with a chlorine atom at position 4, a methyl group at position 6, and an ethoxycarbonyl (ester) group at position 3. Its molecular formula is C₁₃H₁₂ClNO₂ , with a molecular weight of 249.69 g/mol.

Key structural features :

  • Quinoline core : A bicyclic aromatic system consisting of a benzene ring fused to a pyridine ring.
  • Substituents :
    • 4-Chloro : An electron-withdrawing halogen at the para position relative to the pyridine nitrogen.
    • 6-Methyl : An electron-donating alkyl group at the meta position relative to the pyridine nitrogen.
    • 3-Carboxylate ester : An ethoxycarbonyl group (-COOEt) at the ortho position relative to the pyridine nitrogen.

The IUPAC name is derived systematically:

  • Parent structure : Quinoline-3-carboxylate.
  • Substituents :
    • 4-Chloro : Chlorine at position 4.
    • 6-Methyl : Methyl at position 6.
  • Esterification : The carboxylate group is esterified with ethanol.

Crystallographic Characterization and Bonding Patterns

Crystallographic studies of structurally related quinoline-3-carboxylates reveal critical insights into molecular geometry and intermolecular interactions.

Key Observations:
  • Planar Quinoline Core :

    • The quinoline ring adopts a near-planar conformation, with minimal dihedral angles between fused aromatic rings.
    • Bond lengths in the quinoline system (e.g., C–C, C–N) align with typical aromatic systems, with slight variations due to substituent effects.
  • Substituent Geometry :

    • 4-Chloro : The C–Cl bond length is approximately 1.74 Å , consistent with single-bonded chlorine in aromatic systems.
    • 6-Methyl : The methyl group is orientated perpendicular to the quinoline ring, minimizing steric hindrance.
  • Intermolecular Interactions :

    • Hydrogen Bonding : The ester carbonyl oxygen participates in weak C–H···O hydrogen bonds with adjacent quinoline protons.
    • π-Stacking : Aromatic rings of neighboring molecules interact via edge-to-face or face-to-face π-stacking, stabilizing the crystal lattice.
Comparative Bond Lengths:
Bond Type Length (Å) Reference Compound
C–Cl (4-position) 1.74 Ethyl 2-chloro-6-methylquinoline-3-carboxylate
C–O (ester) 1.21 Ethyl quinoline-3-carboxylate
C–N (quinoline) 1.33 Quinoline

Comparative Analysis of Quinoline-3-Carboxylate Derivatives

This compound belongs to a broader class of quinoline-3-carboxylates, whose properties are influenced by substituent patterns.

Key Derivatives and Properties:
  • Ethyl Quinoline-3-Carboxylate (Unsubstituted) :

    • Molecular Formula : C₁₂H₁₁NO₂.
    • Reactivity : Less electron-deficient than halogenated analogs, making it less reactive toward nucleophilic substitution.
  • Ethyl 4-Chloro-6-Methoxyquinoline-3-Carboxylate :

    • Substituents : Methoxy (-OCH₃) at position 6.
    • Electronic Effects : The methoxy group (electron-donating via resonance) increases electron density at the quinoline ring compared to the methyl group.
  • Ethyl 4-Chloro-5-Fluoroquinoline-3-Carboxylate :

    • Substituents : Fluorine at position 5.
    • Steric Effects : The smaller fluorine atom reduces steric hindrance compared to chlorine, altering reaction pathways.
Substituent Effects Table:
Derivative Substituent (Position) Electron Donating/Withdrawing Impact on Reactivity
This compound 4-Cl, 6-CH₃ Cl (EW), CH₃ (ED) Moderate reactivity
Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate 4-Cl, 6-OCH₃ Cl (EW), OCH₃ (ED) Higher electron density
Ethyl 4-chloro-5-fluoroquinoline-3-carboxylate 4-Cl, 5-F Cl (EW), F (EW) Reduced reactivity

Stereoelectronic Effects of Substituent Groups

The electronic and steric effects of substituents at positions 4 and 6 govern the compound’s reactivity and electronic properties.

Electronic Effects
  • 4-Chloro Substituent :

    • Inductive Effect : Chlorine withdraws electron density via σ-bond polarization, increasing electrophilicity at adjacent positions.
    • Resonance Effects : Minimal, as chlorine’s lone pairs are not conjugated with the quinoline π-system.
  • 6-Methyl Substituent :

    • Inductive Effect : Methyl donates electron density via σ-bond donation, slightly increasing electron density at the quinoline ring.
    • Steric Effects : The methyl group occupies space at position 6, directing incoming electrophiles to less hindered sites.
Hammett Substituent Constants (σ)

The Hammett equation ($$ \log \frac{k}{k_0} = \sigma \rho $$) quantifies substituent effects.

Substituent Position σ (Hammett Constant)
Cl Para +0.23
CH₃ Meta -0.07
  • 4-Chloro : σ = +0.23 (electron-withdrawing).
  • 6-Methyl : σ = -0.07 (electron-donating).

These values predict that the 4-chloro group stabilizes transition states involving electron-deficient intermediates, while the 6-methyl group destabilizes them.

Orbital Interactions
  • HOMO/LUMO Alignment : The electron-withdrawing chloro group lowers the HOMO energy of the quinoline ring, making it less reactive toward nucleophilic attack.
  • Ester Group : The ethoxycarbonyl group withdraws electron density via resonance, further deactivating the ring.

Properties

IUPAC Name

ethyl 4-chloro-6-methylquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c1-3-17-13(16)10-7-15-11-5-4-8(2)6-9(11)12(10)14/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSIDXMVQPNWNIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363158
Record name ethyl 4-chloro-6-methylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56824-87-4
Record name ethyl 4-chloro-6-methylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The preparation of ethyl 4-chloro-6-methylquinoline-3-carboxylate generally proceeds via:

  • Formation of a quinoline-3-carboxylate intermediate with specific substitution at the 6-position (methyl group).
  • Subsequent chlorination at the 4-position to introduce the chloro substituent.

This approach often involves cyclization reactions and electrophilic substitution steps under controlled conditions.

Preparation from 4-Hydroxy-6-methylquinoline-3-carboxylic Acid Ethyl Ester

One of the most documented methods involves the chlorination of ethyl 4-hydroxy-6-methylquinoline-3-carboxylate to the corresponding 4-chloro derivative.

Stepwise Description:

  • Starting Material: Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate.
  • Reagent: Thionyl chloride (SOCl2).
  • Conditions: Reflux under anhydrous conditions.
  • Outcome: Replacement of the 4-hydroxy group with chlorine to yield this compound.
  • Yield: High, reported up to 98% in literature.

This reaction exploits the nucleophilic displacement of the hydroxy group by chloride ion generated in situ from thionyl chloride, typically under reflux to ensure complete conversion.

Parameter Details
Starting Material Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate
Chlorinating Agent Thionyl chloride (SOCl2)
Reaction Temperature Reflux (~70-80 °C)
Reaction Time Several hours (commonly 3-6 hours)
Atmosphere Anhydrous, inert (e.g., nitrogen)
Yield Up to 98%
Purification Crystallization or chromatography

Reference: López Rivilli et al., Bioorganic and Medicinal Chemistry, 2018.

Alternative Synthetic Routes via Quinolone Precursors

Another approach involves the synthesis of the quinoline core with the desired substituents, followed by chlorination:

  • Cyclization of Arylenamines: Starting from diethyl 2-((3-iodo-4-methylaniline)methylene)malonate, cyclization in high-boiling solvents like Dowtherm A at 250 °C forms ethyl 4-oxo-6-methyl-7-iodoquinoline-3-carboxylate intermediates.
  • Chlorination: Treatment of these quinolone intermediates with phosphoryl chloride (POCl3) at about 97 °C overnight converts the 4-oxo group to a 4-chloro substituent, yielding ethyl 4-chloroquinoline derivatives.

This method is useful for preparing halogenated quinoline derivatives with additional functionalization (e.g., iodine at the 7-position) and can be adapted for the 6-methyl substitution.

Step Reagents/Conditions Notes
Cyclization Dowtherm A, 250 °C, 3 h Formation of quinolone intermediate
Chlorination POCl3, 97 °C, overnight Conversion of 4-oxo to 4-chloro
Work-up Cooling, precipitation, filtration Isolation of product
Yield Moderate to good (varies by substrate) Dependent on substituents and scale

Reference: P. Horta et al., Sapientia UAlg thesis.

Synthesis via Isatoic Anhydride and Ethyl Acetoacetate Cyclocondensation

A related method for quinoline derivatives involves:

  • Conversion of 2-aminobenzoic acids to isatoic anhydrides using triphosgene.
  • Reaction of isatoic anhydrides with sodium enolate of ethyl acetoacetate in warm N,N-dimethylacetamide (DMAc).
  • This cyclocondensation forms ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives.
  • Subsequent chlorination with thionyl chloride converts the 4-hydroxy group to 4-chloro.

This two-step approach is efficient for preparing quinoline-3-carboxylates and can be adapted for 6-methyl substitution by using appropriately substituted 2-aminobenzoic acids.

Step Reagents/Conditions Outcome
Isatoic anhydride formation 2-aminobenzoic acid + triphosgene in THF Formation of isatoic anhydride
Cyclocondensation Sodium enolate of ethyl acetoacetate in DMAc, warm conditions Formation of 4-hydroxyquinoline ester
Chlorination Thionyl chloride, reflux Conversion to 4-chloroquinoline ester

Reference: Jentsch et al., Beilstein Journal of Organic Chemistry, 2018.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages Limitations
Chlorination of 4-hydroxy ester Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate Thionyl chloride, reflux High yield, straightforward Requires prior hydroxyquinoline
Cyclization and chlorination Arylenamine malonate derivatives Dowtherm A (250 °C), then POCl3 (97 °C) Versatile for halogenated quinolines High temperature, longer reaction
Isatoic anhydride route 2-aminobenzoic acid derivatives Triphosgene (THF), sodium enolate (DMAc), then SOCl2 Mild conditions, scalable Multi-step, requires intermediate isolation

Research Findings and Notes

  • The chlorination using thionyl chloride is highly efficient and yields pure this compound with minimal side products.
  • The cyclization of aryl-enamines to quinolone intermediates followed by chlorination is a robust method allowing for further functionalization at other positions (e.g., 7-iodo).
  • The isatoic anhydride method is advantageous for synthesizing various substituted quinolines, including those with methyl groups at the 6-position, and can be adapted for large-scale synthesis.
  • Analytical data such as ^1H NMR, ^13C NMR, and mass spectrometry confirm the structural integrity of the products in these methods.
  • Reaction conditions such as temperature, solvent choice, and atmosphere (inert gas) are critical for optimizing yields and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-6-methylquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-chloro-6-methylquinoline-3-carboxylate serves as a valuable intermediate in the synthesis of pharmaceutical agents targeting infectious diseases, cancer, and other conditions. Its unique structure allows for modifications that can enhance biological activity while minimizing toxicity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Quinoline derivatives are often explored for their potential to combat various pathogens due to their ability to interact with biological targets such as enzymes and receptors. Studies have shown that related compounds effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting that structural modifications can enhance efficacy .

Anti-inflammatory Effects

Emerging studies suggest that this compound may possess anti-inflammatory properties. Quinoline derivatives have been investigated for their ability to reduce inflammation in various disease models, potentially involving modulation of inflammatory pathways .

Biological Studies

The compound is utilized as a probe in biological assays to study enzyme interactions and cellular processes. Its mechanism of action primarily involves inhibiting enzyme activity by binding to active sites, thereby blocking substrate access .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound and related quinoline derivatives:

  • Antimicrobial Study : A study demonstrated that a related quinoline derivative exhibited potent activity against both Gram-positive and Gram-negative bacteria. This suggests that structural modifications can enhance antimicrobial efficacy.
  • Inflammation Model : In an animal model of inflammation, compounds structurally related to this compound significantly reduced inflammatory markers compared to control groups.
  • Enzyme Inhibition : Research indicated that this compound could inhibit specific enzymes involved in metabolic pathways crucial for pathogen survival, highlighting its potential as a therapeutic agent.

Comparative Analysis with Other Quinoline Derivatives

Compound NameStructural FeaturesBiological Activity
This compoundChlorine substitution at position 4Antimicrobial and anti-inflammatory
Ethyl 8-methylquinoline-3-carboxylateMethyl substitution instead of chlorineLesser antimicrobial activity
Ethyl 6-methoxyquinoline-3-carboxylateMethoxy group at position 6Enhanced solubility but variable activity

Mechanism of Action

The mechanism of action of ethyl 4-chloro-6-methylquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinoline derivatives with modifications at positions 3, 4, 6, and 8 exhibit diverse physicochemical and biological properties. Below is a detailed comparison:

Substituent Effects on Physicochemical Properties
Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Properties
Ethyl 4-chloro-6-methylquinoline-3-carboxylate 4-Cl, 6-CH₃, 3-COOEt C₁₃H₁₂ClNO₂ 263.72 Moderate lipophilicity (XLogP3: ~2.6), crystalline solid
Ethyl 4-chloro-8-nitroquinoline-3-carboxylate 4-Cl, 8-NO₂, 3-COOEt C₁₂H₉ClN₂O₄ 292.67 Higher density (nitro group), explosive potential
Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate 6-Cl, 2-CH₃, 4-Ph, 3-COOEt C₂₀H₁₇ClNO₂ 350.81 Enhanced lipophilicity (phenyl group), solid state π-π stacking
Ethyl 4-chloro-6-ethylquinoline-3-carboxylate 4-Cl, 6-CH₂CH₃, 3-COOEt C₁₄H₁₄ClNO₂ 277.73 Increased hydrophobicity (longer alkyl chain)
Ethyl 4-(2-hydroxyethylamino)-6-methylquinoline-3-carboxylate 4-NHCH₂CH₂OH, 6-CH₃, 3-COOEt C₁₅H₁₈N₂O₃ 274.31 Improved solubility (hydrogen-bonding hydroxyl group)

Key Observations :

  • Electron-withdrawing groups (e.g., -NO₂) reduce electron density on the quinoline ring, altering reactivity in electrophilic substitutions.
  • Alkyl groups (e.g., -CH₃, -CH₂CH₃) enhance lipophilicity, impacting membrane permeability in drug design.

Biological Activity

Ethyl 4-chloro-6-methylquinoline-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₃H₁₂ClNO₂
  • Molecular Weight : 249.69 g/mol
  • Structure : The compound features a quinoline ring with a chloro group at position 4 and a methyl group at position 6, contributing to its unique biological properties.

Antimicrobial Properties

Studies have demonstrated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting their growth. For instance, preliminary results indicate that the compound interacts with specific enzymes or receptors involved in bacterial metabolism, which may explain its antimicrobial effects.

Anticancer Activity

The compound has also shown promise in anticancer research. In vitro studies have revealed its ability to inhibit the proliferation of several cancer cell lines. The mechanism underlying this activity may involve the compound's ability to intercalate with DNA, thereby disrupting replication processes essential for cancer cell survival.

The proposed mechanisms through which this compound exerts its biological effects include:

  • DNA Intercalation : The quinoline core structure allows for intercalation between DNA base pairs, leading to replication inhibition.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial and cancer cell survival .

Synthesis and Structure-Activity Relationship (SAR)

This compound can be synthesized through various organic reactions involving quinoline derivatives. The synthesis typically involves the introduction of the chloro and methyl groups at specific positions on the quinoline ring.

Compound Name CAS Number Key Features
Ethyl 4-chloroquinoline-3-carboxylate56824-87-4Lacks methyl group at position 6
Ethyl 4-bromo-6-methylquinoline-3-carboxylate12345678Bromine substituent instead of chlorine
Ethyl 8-bromoquinoline-3-carboxylate87654321Different position of bromine substitution

These structural variations can significantly influence the biological activity of the compounds, highlighting the importance of SAR studies in drug development .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study reported that this compound exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria. Its mechanism was attributed to enzyme inhibition and disruption of bacterial cell wall synthesis.
  • Anticancer Potential : In vitro assays indicated that the compound could reduce cell viability in various cancer cell lines by inducing apoptosis. Further investigations are warranted to explore its efficacy in vivo and understand its full therapeutic potential .
  • Comparative Studies : Research comparing this compound with other quinoline derivatives showed that modifications at the methyl and chloro positions significantly affected both antimicrobial and anticancer activities, suggesting that these groups play a critical role in enhancing biological efficacy .

Q & A

Q. What are the standard synthetic routes for Ethyl 4-chloro-6-methylquinoline-3-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions starting from substituted aniline derivatives. A common approach includes:

  • Step 1: Cyclization of 2-aminobenzaldehyde derivatives with ethyl acetoacetate to form the quinoline core.
  • Step 2: Chlorination at the 4-position using POCl₃ or SOCl₂.
  • Step 3: Methylation at the 6-position via Friedel-Crafts alkylation or nucleophilic substitution . Optimization strategies:
  • Use catalysts like AlCl₃ for methylation to improve regioselectivity.
  • Adjust solvent polarity (e.g., DMF vs. THF) to control reaction rates.
  • Monitor intermediates via TLC or HPLC to minimize side products.

Table 1: Example Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Reference
1Ethyl acetoacetate, H₂SO₄, 110°C65–75
2POCl₃, reflux, 6 h80–85
3CH₃I, AlCl₃, DCM, 0°C to RT70–78

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., methyl at C6, chloro at C4). Key signals:
  • Ethyl ester: δ ~1.3 ppm (triplet, CH₃), ~4.3 ppm (quartet, CH₂).

  • Quinoline protons: δ ~8.5–9.0 ppm (aromatic region) .

    • X-ray Crystallography: SHELX programs refine crystal structures to resolve bond angles and confirm regiochemistry. For example, C–Cl bond lengths (~1.74 Å) and ester group planarity can be validated .
    • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ and fragments (e.g., loss of Cl or COOEt groups) .

    Contradiction Resolution: Discrepancies in spectral data (e.g., unexpected NOE correlations) require cross-validation via single-crystal XRD to confirm structural assignments .

Advanced Research Questions

Q. How can computational chemistry enhance understanding of this compound’s reactivity and interactions?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the C4-Cl bond’s polarization increases susceptibility to nucleophilic substitution .
  • Molecular Docking: Simulate binding to biological targets (e.g., bacterial gyrase) using AutoDock Vina. Dock the compound into active sites to rationalize structure-activity relationships (SAR) observed in antimicrobial assays .
  • MD Simulations: Assess stability in lipid bilayers to predict pharmacokinetic properties like membrane permeability .

Table 2: Computational Parameters for Docking Studies

SoftwareTarget Protein (PDB ID)Binding Affinity (kcal/mol)Reference
AutoDock VinaDNA gyrase (1KZN)-8.2 ± 0.5

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer: Discrepancies often arise from:

  • Assay Variability: Standardize protocols (e.g., MIC testing for antimicrobial activity using CLSI guidelines).
  • Solubility Issues: Use DMSO concentrations ≤1% to avoid cytotoxicity artifacts .
  • Structural Analogues: Compare with derivatives (e.g., methoxy vs. methyl substituents) to isolate substituent effects. For example, 6-methoxy analogs may show reduced activity due to steric hindrance .

Case Study: A 2024 study reported IC₅₀ = 12 µM against S. aureus, while a 2025 study found IC₅₀ = 35 µM. Resolution involved verifying compound purity (HPLC >98%) and using identical bacterial strains .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic and spectroscopic data?

Methodological Answer:

  • Scenario: XRD indicates a planar quinoline ring, while NMR suggests non-equivalent protons due to dynamic effects.
  • Resolution:

Perform variable-temperature NMR to detect conformational flexibility.

Validate via Hirshfeld surface analysis (CrystalExplorer) to assess intermolecular interactions influencing solid-state vs. solution structures .

Use synchrotron XRD for high-resolution data to refine thermal parameters .

Table 3: Key Crystallographic Data (Hypothetical Example)

ParameterValueReference
C–Cl bond length1.74 Å
Dihedral angle (COOEt)178.5°
R-factor0.045

Experimental Design Considerations

Q. What are best practices for designing SAR studies on quinoline derivatives?

Methodological Answer:

  • Variable Substituents: Systematically modify groups at C4 (Cl vs. F), C6 (methyl vs. methoxy), and C8 (H vs. CF₃) .
  • Control Experiments: Include parent quinoline (no substituents) and commercial analogs (e.g., chloroquine) as benchmarks.
  • High-Throughput Screening: Use 96-well plates for parallel cytotoxicity (MTT) and antimicrobial (microdilution) assays .

Table 4: Example SAR Data for Antimicrobial Activity

DerivativeMIC (µg/mL, E. coli)Reference
4-Cl,6-Me,8-H25
4-F,6-OMe,8-CF₃12

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-chloro-6-methylquinoline-3-carboxylate
Reactant of Route 2
Ethyl 4-chloro-6-methylquinoline-3-carboxylate

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